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Compound of Interest

Compound Name: AH 9

Cat. No.: B1177876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining AH 9
The designation "AH 9" is identified as the chemical compound 6,7-dimethoxy-3,4-

dihydroisoquinoline-2(1H)-carbaldehyde. This molecule belongs to the tetrahydroisoquinoline

class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence

in numerous natural products and pharmacologically active molecules. While direct and

extensive research on AH 9 itself is limited in publicly available literature, its core structure, 6,7-

dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a well-studied pharmacophore. This guide

provides a comprehensive overview of the chemical structure of AH 9 and delves into the

known biological activities, experimental data, and relevant signaling pathways associated with

its structural class.

Chemical Structure and Properties of AH 9
The foundational structure of AH 9 is a tetrahydroisoquinoline ring system with methoxy groups

at positions 6 and 7, and a carbaldehyde group attached to the nitrogen at position 2.
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Property Value

IUPAC Name
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-

carbaldehyde

Molecular Formula C₁₂H₁₅NO₃

Molecular Weight 221.25 g/mol

CAS Number 96624-17-8

Canonical SMILES O=CN1CC2=CC(OC)=C(OC)C=C2CC1

Biological Activities of the 6,7-Dimethoxy-1,2,3,4-
tetrahydroisoquinoline Scaffold
The core scaffold of AH 9 is a key component in the design of molecules targeting multidrug

resistance in cancer and neurological disorders. The primary biological activities associated

with this class of compounds are the inhibition of P-glycoprotein and high-affinity binding to the

sigma-2 receptor.

P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump,

actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from

cells. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR).

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been extensively investigated

as potent P-gp inhibitors. These compounds can reverse MDR by blocking the efflux of

anticancer drugs, thereby increasing their intracellular concentration and restoring their

efficacy.

Sigma-2 (σ₂) Receptor Binding
The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell

proliferation and cell death. Consequently, it has emerged as a promising target for cancer

diagnosis and therapy. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a

recognized pharmacophore for high-affinity and selective sigma-2 receptor ligands.
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Quantitative Data for Key Derivatives
While specific quantitative data for AH 9 is not readily available, the following table summarizes

the activity of closely related derivatives from the scientific literature. This data provides insight

into the potential potency of the core scaffold.

Compound Target Assay Activity

Compound 12k¹ P-gp

Doxorubicin

resistance reversal in

K562/A02 cells

EC₅₀ = 57.9 ± 3.5 nM

Compound 7h² P-gp

Doxorubicin

resistance reversal in

K562/A02 cells

EC₅₀ = 127.5 ± 9.1 nM

Compound 3b³ Sigma-2 Receptor
Radioligand binding

assay
Kᵢ = 5-6 nM

Compound 3e³ Sigma-2 Receptor
Radioligand binding

assay
Kᵢ = 5-6 nM

Compound 4b³ Sigma-2 Receptor
Radioligand binding

assay
Kᵢ = 5-6 nM

Compound 4e³ Sigma-2 Receptor
Radioligand binding

assay
Kᵢ = 5-6 nM

CM398⁴ Sigma-2 Receptor
Radioligand binding

assay

High selectivity (σ₁/σ₂

ratio > 1000)

¹N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine ²2-[(1-

{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-

yl)methoxy]-N-(p-tolyl)benzamide ³Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

⁴1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-

2(3H)-one

Experimental Protocols
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The following are generalized methodologies for key experiments cited in the literature for

derivatives of the AH 9 core structure.

P-glycoprotein Inhibition Assay (MTT Assay)
This protocol assesses the ability of a compound to reverse P-gp-mediated multidrug

resistance.

Cell Culture: Human cancer cells overexpressing P-gp (e.g., K562/A02) and the parental

sensitive cell line (e.g., K562) are cultured in appropriate media.

Drug Treatment: Cells are seeded in 96-well plates and treated with a cytotoxic agent (e.g.,

doxorubicin) in the presence or absence of varying concentrations of the test compound.

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by viable

cells.

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) of the cytotoxic agent is

calculated, and the reversal fold is determined by dividing the IC₅₀ of the cytotoxic agent

alone by the IC₅₀ in the presence of the test compound.

Sigma-2 Receptor Binding Assay (Radioligand
Competition)
This protocol determines the binding affinity of a compound for the sigma-2 receptor.

Membrane Preparation: Membranes are prepared from tissues or cells expressing the

sigma-2 receptor (e.g., rat liver).
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Binding Reaction: The membranes are incubated with a radiolabeled sigma-2 ligand (e.g.,

[³H]DTG) and varying concentrations of the unlabeled test compound.

Incubation: The reaction mixture is incubated to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound

radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is

then calculated using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Workflows
P-glycoprotein Inhibition Signaling Pathway
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Caption: P-glycoprotein inhibition by an AH 9 derivative, leading to increased intracellular drug

concentration and apoptosis.

Experimental Workflow for P-gp Inhibition Assay
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Caption: A typical experimental workflow for determining P-glycoprotein inhibition using the

MTT assay.

Conclusion
While AH 9 (6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde) itself is not

extensively characterized in the scientific literature, its core structure is a cornerstone for the

development of potent modulators of P-glycoprotein and high-affinity ligands for the sigma-2

receptor. The data from related compounds suggest that this chemical scaffold holds significant

promise for applications in oncology and neuroscience. Further investigation into the specific

biological activities of AH 9 is warranted to fully elucidate its therapeutic potential. This guide

provides a foundational understanding for researchers and drug development professionals

interested in exploring the rich pharmacology of the 6,7-dimethoxy-1,2,3,4-

tetrahydroisoquinoline class of molecules.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Profile of
AH 9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177876#what-is-the-chemical-structure-of-ah-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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